molecular formula C7H9BrN2O2 B071804 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 175276-99-0

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B071804
CAS No.: 175276-99-0
M. Wt: 233.06 g/mol
InChI Key: CABAIQRHBLZKEG-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a high-value, multifunctional heterocyclic building block specifically designed for advanced chemical synthesis and drug discovery research. This compound features a pyrazole core strategically substituted with reactive handles: the bromo group at the 4-position serves as an excellent site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. Concurrently, the carboxylic acid functionality at the 5-position allows for straightforward derivatization into amides, esters, and hydrazides, or facilitates salt formation to modulate physicochemical properties. This molecular architecture makes it an indispensable precursor in medicinal chemistry programs targeting a wide range of biological processes, particularly in the development of kinase inhibitors, agrochemicals, and other small-molecule therapeutics where the pyrazole scaffold is a privileged structure. Its specific alkyl substitutions (ethyl and methyl) fine-tune the steric and electronic properties, influencing target binding affinity and metabolic stability. Researchers utilize this compound to construct complex molecular libraries, explore structure-activity relationships (SAR), and develop novel pharmacologically active agents, providing a critical stepping stone in the synthesis of sophisticated heterocyclic systems.

Properties

IUPAC Name

4-bromo-2-ethyl-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABAIQRHBLZKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372527
Record name 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-99-0
Record name 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

A common method involves reacting hydrazine derivatives with 1,3-dicarbonyl compounds. For example, ethyl 3-oxopentanoate reacts with 1-ethyl-3-methylhydrazine to form 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This intermediate undergoes bromination at the 4-position using phosphorus oxybromide (POBr₃).

Reaction Conditions:

  • Hydrazine: 1-Ethyl-3-methylhydrazine (1.2 equiv)

  • Dicarbonyl: Ethyl 3-oxopentanoate (1.0 equiv)

  • Solvent: Ethanol, reflux (80°C, 6 hours)

  • Yield: 78–85%

Maleic Acid Diester-Based Cyclization

Patent CN111072630A describes an alternative route using maleic acid diesters (e.g., diethyl maleate) and substituted hydrazinopyridines. While designed for pyridinyl-substituted pyrazoles, this method can be adapted by replacing hydrazinopyridine with 1-ethyl-3-methylhydrazine. The reaction proceeds via a [3+2] cycloaddition, forming the pyrazole ring with inherent ester and hydroxyl groups. Subsequent bromination replaces the hydroxyl group with bromine.

Key Steps:

  • Cyclization: Maleic diester + 1-ethyl-3-methylhydrazine → 3-hydroxy-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

  • Bromination: Treatment with POBr₃ (1.5 equiv) in acetonitrile at 85°C for 2 hours replaces the hydroxyl group with bromine.

Bromination Strategies and Optimization

Bromination at the 4-position is critical for achieving the target structure. Phosphorus oxybromide (POBr₃) is the reagent of choice due to its efficiency in electrophilic aromatic substitution.

Bromination with POBr₃

Conditions:

  • Substrate: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate

  • Reagent: POBr₃ (1.2–1.5 equiv)

  • Solvent: Acetonitrile or dichloromethane

  • Temperature: 80–90°C

  • Reaction Time: 1–3 hours

  • Yield: 70–88%

Mechanism:
POBr₃ generates Br⁺ ions, which undergo electrophilic attack at the pyrazole’s 4-position. The electron-withdrawing carboxylate group directs bromination to the meta position (Figure 1).

Alternative Brominating Agents

N-Bromosuccinimide (NBS) and HBr/H₂O₂ have been explored but show lower regioselectivity. For instance, NBS in DMF at 60°C yields only 45–50% of the desired product, with di-brominated byproducts.

Oxidation of Ester to Carboxylic Acid

The final step involves hydrolyzing the ethyl ester to the carboxylic acid. Alkaline hydrolysis is preferred for its mild conditions and high yields.

Procedure:

  • Substrate: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 equiv)

  • Base: 10% NaOH in ethanol (5.0 equiv)

  • Temperature: Room temperature (25°C)

  • Time: 12–24 hours

  • Yield: 90–95%

Mechanism:
The base deprotonates the ester, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate. Acidification with HCl (pH ≤ 2) precipitates the carboxylic acid.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight the adoption of continuous flow reactors to improve efficiency. For example, combining cyclization and bromination in a single flow system reduces reaction time from 8 hours to 30 minutes.

Waste Management

The use of POBr₃ generates HBr as a byproduct, which requires neutralization with NaOH. Closed-loop systems recover NaBr for reuse, minimizing environmental impact.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
CyclocondensationHigh regioselectivity, simplicityRequires expensive hydrazines78–85%
Maleic Diester RouteScalable, avoids harsh conditionsLonger reaction times70–75%
Flow ChemistryFast, high throughputHigh initial equipment cost85–90%

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid has garnered attention for its potential as a lead compound in drug development. Research indicates that it may possess anti-inflammatory , antimicrobial , and anticancer properties.

Case Study:
A study conducted by researchers at Santa Cruz Biotechnology highlighted the compound's role as an intermediate in synthesizing pharmaceuticals targeting inflammation pathways. The compound was shown to inhibit specific enzymes involved in inflammatory responses, suggesting a mechanism for its therapeutic action .

Biological Research

Enzyme Inhibition Studies:
The compound has been employed in enzyme inhibition studies, where it acts as a potential inhibitor of various biological enzymes. Its structure allows it to interact with enzyme active sites effectively.

Research Findings:
In vitro assays demonstrated that this compound could inhibit the growth of certain bacterial strains, indicating its potential use as an antimicrobial agent. The compound's effectiveness was compared against standard antibiotics, showing promising results in resistant bacterial strains.

Agricultural Chemistry

Pesticide Development:
The compound is under investigation for its efficacy as a pesticide or herbicide. Its unique structure may contribute to novel modes of action against pests.

Application Data:
Field trials have shown that formulations containing this compound exhibit significant pest control efficiency with minimal phytotoxicity, making it a candidate for sustainable agricultural practices .

Material Science

Synthesis of Novel Materials:
Researchers are exploring the use of this compound in developing materials with specific electronic and optical properties. Its heterocyclic nature allows for modifications that can enhance material characteristics.

Experimental Results:
Studies have reported the synthesis of polymer composites incorporating this compound, which demonstrated improved thermal stability and conductivity compared to traditional materials .

Comparison Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for anti-inflammatory and antimicrobial drugsInhibits enzymes linked to inflammation
Biological ResearchEnzyme inhibitor studiesEffective against resistant bacterial strains
Agricultural ChemistryPotential pesticide/herbicide formulationHigh efficacy with low phytotoxicity
Material ScienceDevelopment of novel materials with enhanced propertiesImproved thermal stability and conductivity

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Halogen Variation

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 500011-86-9): Key Differences: Bromine at position 3 (vs. position 4) and a 3-chloropyridinyl group at position 1. Application: Likely used in agrochemicals or kinase inhibitors due to the chloropyridine fragment’s prevalence in bioactive molecules.
  • 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-83-1): Key Differences: Chlorine replaces bromine at position 4, and a methyl group substitutes the ethyl group at position 1. Impact: Reduced leaving group ability (Cl⁻ vs. Br⁻) and lower molecular weight.

Functional Group Modifications

  • Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1328640-39-6):

    • Key Differences : Ethyl ester replaces the carboxylic acid at position 3.
    • Impact : The ester group increases lipophilicity, making it more suitable for cell permeability in prodrug formulations. However, it lacks the acidic proton for salt formation .
  • Sodium 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Key Differences: Sodium salt form of the carboxylic acid. Impact: Enhanced aqueous solubility, advantageous for intravenous drug formulations .

Substituent Bulk and Aromaticity

  • 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CID 45496319): Key Differences: A 4-methoxyphenyl group at position 3 introduces aromatic bulk. This structural feature is common in kinase inhibitors and fluorescent probes .
  • 2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid: Key Differences: Acetic acid side chain at position 4.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference CAS/ID
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Br (4), Et (1), Me (3), COOH (5) C₇H₉BrN₂O₃ Pharmaceutical intermediate N/A (Patent example)
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Br (3), Cl-pyridine (1), COOH (5) C₉H₆BrClN₂O₂ Kinase inhibitor candidate 500011-86-9
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid Cl (4), Me (1), COOH (5) C₅H₅ClN₂O₂ Solubility-enhanced analog 84547-83-1
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate Br (4), Me (1), COOEt (5) C₇H₉BrN₂O₂ Prodrug precursor 1328640-39-6
4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Br (4), Ph-OMe (3), COOH (5) C₁₁H₉BrN₂O₃ Fluorescent probe/kinase inhibitor CID 45496319

Biological Activity

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Bromine atom at position 4
  • Ethyl group at position 1
  • Methyl group at position 3
  • Carboxylic acid group at position 5

This specific substitution pattern contributes to its distinctive chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization of Hydrazine Derivatives : This method involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under mild conditions.
  • Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a base such as potassium carbonate.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In experimental models, these compounds have shown promising results in reducing inflammation and pain .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole structure have been reported to exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds may act by inducing apoptosis or inhibiting cell proliferation through various mechanisms .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated that pyrazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Research Showed significant inhibition of COX enzymes with IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
Anticancer Evaluation Reported effective inhibition of tumor growth in vivo for several cancer types, suggesting potential as therapeutic agents.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammation and microbial growth.
  • Cell Cycle Modulation : The compound could affect cell cycle regulation pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to other pyrazole derivatives, this compound exhibits unique properties due to its specific substitution pattern. This can lead to variations in reactivity and selectivity in biological assays.

CompoundKey FeaturesBiological Activity
4-Bromo-1-ethyl-3-methylEthyl and methyl groupsAntimicrobial, anti-inflammatory
4-Bromo-1-propylPropyl group instead of ethylVaries in activity profile
3-MethylpyrazoleLacks bromine substitutionReduced efficacy in some assays

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by bromination and functionalization. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate (a structural analog) is synthesized using Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling in degassed DMF/H₂O with K₃PO₄ as a base . Intermediates are purified via column chromatography and characterized by melting point, IR, ¹H/¹³C NMR, and mass spectrometry .

Q. How are purity and structural integrity validated for this compound?

  • Methodological Answer : Purity is confirmed using HPLC (≥97% by area normalization), while structural validation employs spectroscopic techniques:

  • IR : Confirms carboxylic acid (-COOH) stretching (~2500-3300 cm⁻¹) and C-Br vibrations (~550-650 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) identifies ethyl (δ 1.2–1.4 ppm, triplet), methyl (δ 2.1–2.3 ppm, singlet), and pyrazole ring protons (δ 7.5–8.0 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical m/z values .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the ethyl group at the N1 position while minimizing side products?

  • Methodological Answer : Alkylation of pyrazole precursors (e.g., 1H-pyrazole-5-carboxylic acid derivatives) with ethyl bromide or iodoethane requires careful control of:

  • Solvent polarity : Use DMF or THF to stabilize intermediates.
  • Base selection : K₂CO₃ or NaH enhances nucleophilic substitution efficiency .
  • Temperature : 60–80°C balances reaction rate and byproduct suppression.
    • Data Contradiction Note : Conflicting yields (40–85%) in literature may arise from residual moisture or incomplete deprotonation; anhydrous conditions and inert atmospheres (N₂/Ar) improve reproducibility .

Q. What strategies resolve discrepancies in ¹³C NMR chemical shifts for the pyrazole ring in polar vs. nonpolar solvents?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) arise from hydrogen bonding with the carboxylic acid group. To standardize assignments:

  • Use deuterated solvents with controlled pH (e.g., DMSO-d₆ + 1% TFA).
  • Compare with DFT-calculated shifts (B3LYP/6-311++G(d,p)) to validate experimental data .
    • Case Study : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT calculations reduced assignment errors by 5–10% .

Q. How does bromine position (C4 vs. C5) affect reactivity in cross-coupling reactions?

  • Methodological Answer : The C4 bromine in this compound enhances electrophilicity for Suzuki-Miyaura couplings compared to C5-brominated analogs. Key factors:

  • Catalyst system : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling with aryl boronic acids (yields: 70–92% vs. 50–65%) .
  • Steric effects : The ethyl group at N1 reduces steric hindrance, favoring transmetallation steps .

Research Gaps and Contradictions

  • Synthetic Scalability : While lab-scale yields reach 85–90%, scaling to >10 g often reduces yields to 60–70% due to inefficient heat transfer .
  • Biological Activity Data : Limited studies exist on this compound’s bioactivity; its structural analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile) show antimicrobial properties but require further SAR exploration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

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